molecular formula C11H12BrNO B2889908 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1430563-79-3

5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2889908
CAS No.: 1430563-79-3
M. Wt: 254.127
InChI Key: MMDKNWXSKRWBTR-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.127. The purity is usually 95%.
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Scientific Research Applications

Novel Chelating Ligands Synthesis

Research indicates the utility of derivatives similar to "5-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one" in synthesizing novel chelating ligands. For instance, the Friedländer condensation of related compounds with enolizable ketones has been shown to afford bidentate and tridentate bromoquinoline derivatives. These derivatives have applications in forming biquinolines or alkynyl derivatives under specific conditions, with notable optical properties such as high emission quantum yields, indicating potential applications in materials science and photonics (Hu, Zhang, & Thummel, 2003).

Prodrug Development for Targeted Drug Delivery

Another area of application involves the development of prodrug systems for targeted drug delivery to hypoxic tissues. A study demonstrated the efficient reaction of a related compound with 5-bromoisoquinolin-1-one to release the latter under biomimetic reduction. This showcases the potential of using such compounds in creating prodrug systems that can selectively deliver drugs to specific tissues or cells, enhancing the efficacy and safety of treatments (Parveen, Naughton, Whish, & Threadgill, 1999).

Ligand Binding and Selectivity Studies

The compound and its analogs have been explored for their binding affinity and selectivity towards σ receptors, a class of proteins relevant in various neurological processes. One study revealed that structural modifications in the amine portion of substituted aminobutyl-benzamides, closely related to "this compound," affect their binding to σ1 and σ2 receptors. Such research contributes to our understanding of receptor-ligand interactions and the development of selective ligands for therapeutic purposes (Fan, Lever, & Lever, 2011).

Antitumor Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their antineoplastic activity. Such studies have identified derivatives with promising activity against L1210 leukemia in mice, highlighting the potential of these compounds in cancer therapy research (Liu, Lin, Penketh, & Sartorelli, 1995).

Synthesis of Ligands for σ Receptors

Further research into the synthesis and evaluation of tetrahydroisoquinolinyl benzamides, closely related to the core structure of "this compound," for ligands binding σ receptors, underscores the significance of these compounds in developing therapeutics targeting the σ receptors, which play roles in several neurological disorders (Xu, Lever, & Lever, 2007).

Properties

IUPAC Name

5-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)7-4-3-5-8(12)9(7)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKNWXSKRWBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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